molecular formula C19H20ClFN2O B564349 rac Demethyl Citalopram-d3 Hydrochloride CAS No. 1189650-18-7

rac Demethyl Citalopram-d3 Hydrochloride

Cat. No. B564349
M. Wt: 349.849
InChI Key: DYIZNULSIBGJPJ-NIIDSAIPSA-N
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Description

“rac Demethyl Citalopram-d3 Hydrochloride” is a deuterium-labeled analog of Citalopram . It is available to purchase online as a reference standard from Neurology Research Chemicals and Analytical Standards .

Scientific Research Applications

  • Neurotransmission Research

    • Summary of Application : “rac Demethyl Citalopram-d3 Hydrochloride” is a deuterium-labeled derivative of Citalopram . Citalopram is a selective inhibitor of the 5-hydroxytryptamine transporter (serotonin) and therefore is a potent and selective serotonin reuptake inhibitor . This makes it useful in neurotransmission research.
    • Results or Outcomes : The results can include a decrease in serotonin reuptake, which can have various effects depending on the context of the experiment .
  • Gene Expression Studies

    • Summary of Application : Studies indicate that Citalopram is useful for studying gene expression patterns in circulating lymphocytes .
    • Results or Outcomes : The results can provide insights into how Citalopram affects gene expression in lymphocytes .
  • Cross-Species Chimeric Studies

    • Summary of Application : Additional studies indicate that Citalopram may be a weak, allosteric modulator of serotonin in a cross-species chimeric study .
    • Results or Outcomes : The results can provide insights into how Citalopram affects serotonin modulation across different species .
  • Zebrafish Locomotor Rhythm Research

    • Summary of Application : In zebrafish, Citalopram is noted to reduce the frequency of NMDA-induced locomotor rhythm involved in swimming behavior .
    • Results or Outcomes : The results can provide insights into how Citalopram affects the locomotor rhythm of zebrafish .
  • Pain and Inflammation Research

    • Summary of Application : Citalopram, the parent compound of “rac Demethyl Citalopram-d3 Hydrochloride”, is used in the research of pain and inflammation .
    • Results or Outcomes : The results can provide insights into how Citalopram affects pain and inflammation .
  • Addiction Research

    • Summary of Application : Citalopram is also used in addiction research .
    • Results or Outcomes : The results can provide insights into how Citalopram affects addictive behaviors .

properties

IUPAC Name

1-(4-fluorophenyl)-1-[3-(trideuteriomethylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIZNULSIBGJPJ-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201345061
Record name 1-(4-Fluorophenyl)-1-[3-(trideuteriomethylamino)propyl]-3H-2-benzofuran-5-carbonitrile hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201345061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac Demethyl Citalopram-d3 Hydrochloride

CAS RN

1189650-18-7
Record name 1-(4-Fluorophenyl)-1-[3-(trideuteriomethylamino)propyl]-3H-2-benzofuran-5-carbonitrile hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201345061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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